3-(4-methoxyphenyl)-2-quinoxalinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

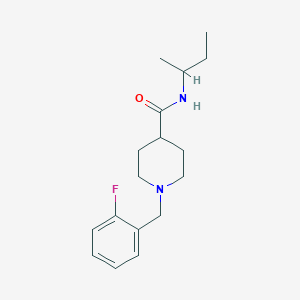

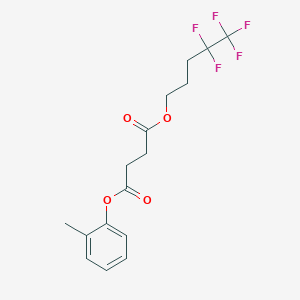

The compound “3-(4-methoxyphenyl)-2-quinoxalinol” is a quinoxalinol derivative with a methoxyphenyl group attached. Quinoxalinol is a type of organic compound that contains a quinoxaline core, which is a bicyclic system made up of a benzene ring fused to a pyrazine ring . The methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (-OCH3) substituent .

Synthesis Analysis

While the specific synthesis pathway for “3-(4-methoxyphenyl)-2-quinoxalinol” isn’t available, quinoxaline derivatives are often synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . The methoxyphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of “3-(4-methoxyphenyl)-2-quinoxalinol” would likely show the bicyclic quinoxaline core, with the methoxyphenyl group attached at the 3-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

Quinoxaline derivatives can participate in various chemical reactions, often involving the nitrogen atoms or any substituents on the ring . The methoxy group in the methoxyphenyl substituent could potentially undergo reactions such as demethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-methoxyphenyl)-2-quinoxalinol” would be influenced by its molecular structure. For instance, the presence of the methoxy group could increase the compound’s solubility due to the oxygen atom’s ability to form hydrogen bonds.Aplicaciones Científicas De Investigación

- Cambridge id 5234453 has shown promise as an anticancer agent. Research studies have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary results suggest that it may inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells .

- The compound exhibits neuroprotective properties, making it relevant for neurological disorders. Studies have explored its impact on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may modulate oxidative stress, reduce inflammation, and enhance neuronal survival .

- Cambridge id 5234453 has demonstrated anti-inflammatory effects. Researchers have investigated its potential in conditions like rheumatoid arthritis and inflammatory bowel disease. It may inhibit pro-inflammatory cytokines and reduce tissue damage .

- The compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its antioxidant properties are relevant for overall health and may contribute to disease prevention .

- Some studies have explored the cardiovascular benefits of Cambridge id 5234453. It may improve endothelial function, reduce blood pressure, and prevent atherosclerosis. These effects could be valuable in managing cardiovascular diseases .

- Research has investigated the compound’s impact on metabolic syndrome and diabetes. It may enhance insulin sensitivity, regulate glucose metabolism, and reduce obesity-related inflammation .

- Cambridge id 5234453 has potential applications in dermatology. It may protect skin cells from UV-induced damage, promote collagen synthesis, and improve wound healing. Topical formulations could benefit skin health .

- Beyond specific applications, researchers are exploring the compound’s role in drug development. Its unique chemical structure and diverse effects make it an interesting candidate for novel drug formulations .

Anticancer Properties

Neuroprotective Effects

Anti-Inflammatory Activity

Antioxidant Capacity

Cardiovascular Applications

Metabolic Syndrome and Diabetes

Skin Health and Dermatological Applications

Drug Development and Formulation

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-15(18)17-13-5-3-2-4-12(13)16-14/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKNXRFHEVFZDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5175938.png)

![N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5175952.png)

![2-{2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B5175962.png)

![3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5175975.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5176015.png)

![5-[(2,4-difluorophenoxy)methyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5176019.png)